Cas no 714-95-4 (1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene)
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene Chemical and Physical Properties
Names and Identifiers
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- Sulfur, (4-azidophenyl)pentafluoro-, (OC-6-21)-
- 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene
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- MDL: MFCD31720671
- Inchi: 1S/C6H4F5N3S/c7-15(8,9,10,11)6-3-1-5(2-4-6)13-14-12/h1-4H
- InChI Key: XTEKGBCFXJXHNL-UHFFFAOYSA-N
- SMILES: C1C(N=[N+]=[N-])=CC=C(S(F)(F)(F)(F)F)C=1
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB521554-250 mg |
1-Azido-4-(pentafluorosulfanyl)benzene; . |
714-95-4 | 250MG |
€839.50 | 2023-07-10 | ||
| abcr | AB521554-1 g |
1-Azido-4-(pentafluorosulfanyl)benzene; . |
714-95-4 | 1g |
€1,621.00 | 2023-07-10 | ||
| Enamine | EN300-22896651-0.05g |
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene |
714-95-4 | 95% | 0.05g |
$252.0 | 2024-06-20 | |
| Enamine | EN300-22896651-0.1g |
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene |
714-95-4 | 95% | 0.1g |
$376.0 | 2024-06-20 | |
| Enamine | EN300-22896651-0.25g |
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene |
714-95-4 | 95% | 0.25g |
$538.0 | 2024-06-20 | |
| Enamine | EN300-22896651-0.5g |
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene |
714-95-4 | 95% | 0.5g |
$847.0 | 2024-06-20 | |
| Enamine | EN300-22896651-1.0g |
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene |
714-95-4 | 95% | 1.0g |
$1086.0 | 2024-06-20 | |
| Enamine | EN300-22896651-2.5g |
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene |
714-95-4 | 95% | 2.5g |
$2127.0 | 2024-06-20 | |
| Enamine | EN300-22896651-5.0g |
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene |
714-95-4 | 95% | 5.0g |
$3147.0 | 2024-06-20 | |
| Enamine | EN300-22896651-10.0g |
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene |
714-95-4 | 95% | 10.0g |
$4667.0 | 2024-06-20 |
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene Suppliers
1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene
Recent Advances in the Application of 1-Azido-4-(pentafluoro-lambda6-sulfanyl)benzene (CAS: 714-95-4) in Chemical Biology and Pharmaceutical Research
1-Azido-4-(pentafluoro-lambda6-sulfanyl)benzene (CAS: 714-95-4) has emerged as a versatile chemical reagent in recent years, particularly in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique combination of an azido group and a pentafluorosulfanyl (SF5) moiety, has attracted significant attention due to its potential applications in click chemistry, drug discovery, and materials science. The SF5 group, known for its high electronegativity and lipophilicity, imparts distinctive physicochemical properties to the molecule, making it a valuable building block for the development of novel bioactive compounds.
Recent studies have demonstrated the utility of 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene in bioorthogonal chemistry. The azido group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the SF5 moiety enhances the metabolic stability and membrane permeability of resulting conjugates. A 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into proteolysis-targeting chimeras (PROTACs), where it served as a crucial linker component, significantly improving the degradation efficiency of target proteins.
In pharmaceutical applications, researchers have explored the use of 714-95-4 as a precursor for the synthesis of SF5-containing drug candidates. The SF5 group's similarity to the trifluoromethyl (CF3) group but with enhanced steric and electronic effects has led to promising results in the development of kinase inhibitors and GPCR modulators. Notably, a 2024 patent application disclosed several SF5-bearing analogs of known drugs showing improved pharmacokinetic profiles and target selectivity when compared to their CF3 counterparts.
The compound's unique properties have also found applications in materials science. Researchers at several institutions have recently reported using 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene as a building block for advanced polymers with exceptional thermal stability and chemical resistance. These materials show promise for biomedical applications such as drug delivery systems and implantable devices, where both chemical stability and biocompatibility are crucial requirements.
Despite these promising developments, challenges remain in the large-scale synthesis and handling of 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene. Recent safety evaluations have highlighted the need for careful handling due to the compound's potential explosiveness and reactivity. However, ongoing research into safer synthetic routes and stabilization methods continues to expand the potential applications of this interesting chemical entity in both academic and industrial settings.
Looking forward, the unique combination of reactivity and stability offered by 714-95-4 positions it as a valuable tool for interdisciplinary research. Current investigations are exploring its use in targeted drug delivery systems, where the azido group enables precise conjugation to biological carriers while the SF5 moiety enhances tissue penetration. As synthetic methodologies continue to improve, we anticipate seeing broader adoption of this compound across multiple domains of chemical and pharmaceutical research.
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